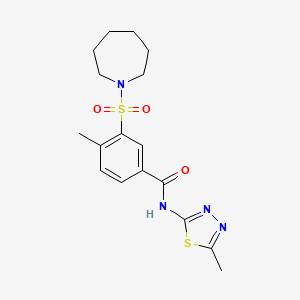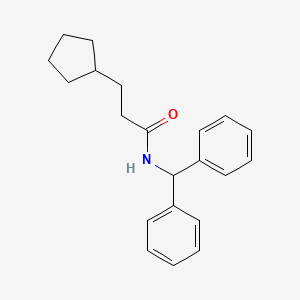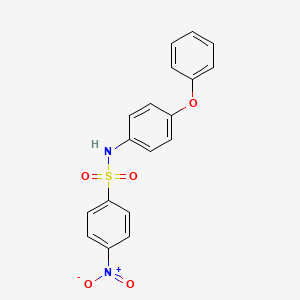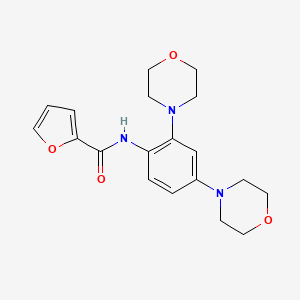
4-bromo-N-pyridin-2-yl-3-pyrrolidin-1-ylsulfonylbenzamide
概要
説明
4-bromo-N-pyridin-2-yl-3-pyrrolidin-1-ylsulfonylbenzamide is a complex organic compound that features a bromine atom, a pyridine ring, a pyrrolidine ring, and a sulfonyl group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-pyridin-2-yl-3-pyrrolidin-1-ylsulfonylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the Bromine Atom: The bromine atom is introduced via bromination reactions, often using reagents like N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Pyridine Ring: The pyridine ring is incorporated through coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Formation of the Sulfonyl Group: The sulfonyl group is introduced through sulfonation reactions, typically using reagents like sulfur trioxide or chlorosulfonic acid.
Final Assembly: The final step involves the coupling of the synthesized intermediates to form the target compound, often using amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands .
化学反応の分析
Types of Reactions
4-bromo-N-pyridin-2-yl-3-pyrrolidin-1-ylsulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the bromine atom.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
科学的研究の応用
4-bromo-N-pyridin-2-yl-3-pyrrolidin-1-ylsulfonylbenzamide has several scientific research applications:
作用機序
The mechanism of action of 4-bromo-N-pyridin-2-yl-3-pyrrolidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
N-(pyridin-2-yl)amides: Compounds with similar pyridine and amide functionalities.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Uniqueness
4-bromo-N-pyridin-2-yl-3-pyrrolidin-1-ylsulfonylbenzamide is unique due to its combination of a bromine atom, pyridine ring, pyrrolidine ring, and sulfonyl group, which confer distinct chemical and biological properties .
特性
IUPAC Name |
4-bromo-N-pyridin-2-yl-3-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O3S/c17-13-7-6-12(16(21)19-15-5-1-2-8-18-15)11-14(13)24(22,23)20-9-3-4-10-20/h1-2,5-8,11H,3-4,9-10H2,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWRFKGWAWOQHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-bromo-4-({[2-(4-nitrophenyl)acetyl]oxy}methyl)benzoate](/img/structure/B3521965.png)

![2-Chloro-6-fluorobenzyl 4-[(5-bromo-8-quinolyl)amino]-4-oxobutanoate](/img/structure/B3521980.png)
![ethyl 4-[({4-[(5-bromo-2-furoyl)amino]phenyl}sulfonyl)amino]benzoate](/img/structure/B3521993.png)
![3,5-dichloro-4-methoxy-N-[2-(4-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B3521997.png)

![2,2,2-trichloro-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B3522009.png)
![N-(3-benzoylphenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B3522016.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-nitrobenzamide](/img/structure/B3522024.png)

![3-(ethoxycarbonyl)benzyl 3-[(3-methylbenzoyl)amino]benzoate](/img/structure/B3522037.png)
![N-[2-methoxy-4-[3-methoxy-4-[(2-methylfuran-3-carbonyl)amino]phenyl]phenyl]-2-methylfuran-3-carboxamide](/img/structure/B3522050.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B3522052.png)

